n-Methyl-4-methoxy-2-methylbenzamide
Description
N-Methyl-4-methoxy-2-methylbenzamide is a benzamide derivative characterized by a methyl-substituted amide nitrogen (N-methyl), a methoxy group at the para position (C4), and a methyl group at the ortho position (C2) on the benzoyl ring. These compounds are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(13-3)4-5-9(7)10(12)11-2/h4-6H,1-3H3,(H,11,12) |
InChI Key |
NNXGXNRNPOPJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-methyl-4-methoxy-2-methylbenzamide with structurally analogous benzamides, focusing on substituent effects, physicochemical properties, and applications.
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Structural Differences : Replaces the N-methyl and ortho-methyl groups with a bromo (C4) and nitro (C2) substituent on the benzamide and aniline rings, respectively.
- Key Findings: Exhibits non-planar geometry due to steric hindrance from the nitro group, with dihedral angles between aromatic rings influencing crystal packing . The bromo substituent enhances electrophilicity, making it reactive in cross-coupling reactions compared to the electron-donating methoxy and methyl groups in the target compound .
- Applications : Used as a precursor in crystallographic studies and Suzuki-Miyaura coupling reactions .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Features a hydroxyalkyl group on the amide nitrogen and a meta-methyl substituent on the benzoyl ring.
- Enhanced solubility in polar solvents due to the hydroxyl group, contrasting with the lipophilic N-methyl group in the target compound .
- Applications : Explored in catalytic systems for organic synthesis .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structural Differences : Substitutes the N-methyl group with a 4-chlorophenyl moiety and retains methoxy and methyl groups at C2 and C4.
- Key Findings :
- Applications : Investigated as a fluorescent probe in analytical chemistry .
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide
- Structural Differences : Shares the para-methoxy group but incorporates a nitro substituent at C2 of the aniline ring.
- Key Findings: Non-planar conformation with a dihedral angle of 4.52° between aromatic rings, stabilized by C–H···O and N–H···O interactions . Synthesized via amidation of 4-methoxy-2-nitroaniline, highlighting the role of electron-withdrawing nitro groups in directing reactivity .
- Applications : Serves as a model for studying amide bond formation and crystal engineering .
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide
- Structural Differences : Features a 2-methyl benzoyl group and an isopropoxy substituent on the aniline ring.
- Key Findings: The isopropoxy group increases steric bulk, reducing solubility in aqueous media compared to the target compound’s methoxy and methyl groups .
Data Tables
Table 1: Substituent Comparison
Table 2: Key Physicochemical Properties
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